molecular formula C21H19F4N5OS B11382812 6-(4-fluorophenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-fluorophenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11382812
M. Wt: 465.5 g/mol
InChI Key: QTORIVUZZBQCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-FLUOROPHENYL)-3-PROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold for various biological activities .

Preparation Methods

The synthesis of 6-(4-FLUOROPHENYL)-3-PROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . This process can be carried out under mild conditions and yields the desired product with high efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Properties

Molecular Formula

C21H19F4N5OS

Molecular Weight

465.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H19F4N5OS/c1-2-5-16-27-28-20-30(16)29-17(12-8-10-13(22)11-9-12)18(32-20)19(31)26-15-7-4-3-6-14(15)21(23,24)25/h3-4,6-11,17-18,29H,2,5H2,1H3,(H,26,31)

InChI Key

QTORIVUZZBQCBE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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